3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes cinnamoyl, dimethoxyphenyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include cinnamic acid derivatives, dimethoxybenzene, and nitrobenzene. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrophenyl group to an amino group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, reduction could produce amines, and substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in drug discovery research.
Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with molecular targets and pathways. The cinnamoyl and nitrophenyl groups may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-cinnamoyl-4-hydroxy-2H-chromen-2-ones: These compounds have been studied for their antimalarial activity.
Tranilast: A compound with a similar cinnamoyl structure used in medical applications.
Uniqueness
3-(3,4-dimethoxyphenyl)-11-(3-nitrophenyl)-10-[(E)-3-phenyl-2-propenoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of cinnamoyl, dimethoxyphenyl, and nitrophenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-(3-nitrophenyl)-5-[(E)-3-phenylprop-2-enoyl]-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H31N3O6/c1-44-32-17-16-24(22-33(32)45-2)26-20-29-35(31(40)21-26)36(25-11-8-12-27(19-25)39(42)43)38(30-14-7-6-13-28(30)37-29)34(41)18-15-23-9-4-3-5-10-23/h3-19,22,26,36-37H,20-21H2,1-2H3/b18-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYVIMNYUQORLQ-OBGWFSINSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C=CC5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)/C=C/C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H31N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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